molecular formula C22H20ClN3 B2981678 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 344279-65-8

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2981678
CAS No.: 344279-65-8
M. Wt: 361.87
InChI Key: UGKNEXAXWUIXEU-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H20ClN3 and its molecular weight is 361.87. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Emission and Solvent Effects

Benzimidazole derivatives demonstrate native fluorescence, which varies with substituents on the benzimidazole ring and the solvents used. The solvatochromic effect, describing changes in fluorescence emission in different solvents, is significant for understanding the chemical behavior of these compounds in various environments, including polar protic and aprotic solvents, alkanes, pyridine, and acetic acid. This property is vital for analytical and diagnostic applications, particularly in the development of fluorescent markers and sensors (Verdasco et al., 1995).

Antitumor Activity

Benzimidazole derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential antitumor activity. Such compounds exhibit significant activity against specific cancer models, highlighting their importance in the development of new chemotherapeutic agents (Grivsky et al., 1980).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been utilized for the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules containing these compounds offer advantages such as altered release profiles, reduced environmental and human toxicity, and enhanced efficacy against fungal infections in plants (Campos et al., 2015).

Green Chemistry and Synthesis

The synthesis of benzimidazole derivatives involves green chemistry approaches, aiming to reduce waste and improve reaction efficiency. Modifications in the synthesis process have led to more sustainable and environmentally friendly production methods for these compounds (Gilbile et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives serve as effective corrosion inhibitors for metals in acidic environments. Their ability to adsorb on metal surfaces and form protective layers is crucial for preventing corrosion, especially in industrial applications where metal longevity is critical (Khaled, 2003).

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-7-4-5-8-17(14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-9-6-10-24-21(18)23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNEXAXWUIXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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